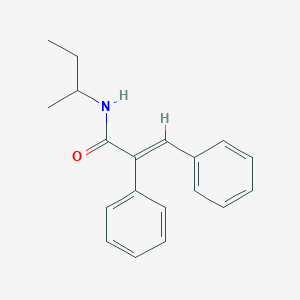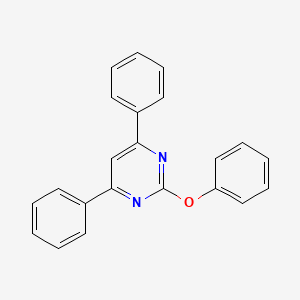![molecular formula C17H13BrN2O7 B5300126 N-{3-(1,3-benzodioxol-5-yl)-2-[(5-bromo-2-furoyl)amino]acryloyl}glycine](/img/structure/B5300126.png)
N-{3-(1,3-benzodioxol-5-yl)-2-[(5-bromo-2-furoyl)amino]acryloyl}glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-(1,3-benzodioxol-5-yl)-2-[(5-bromo-2-furoyl)amino]acryloyl}glycine is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have unique properties that make it useful in various fields of study.
Mecanismo De Acción
The mechanism of action of N-{3-(1,3-benzodioxol-5-yl)-2-[(5-bromo-2-furoyl)amino]acryloyl}glycine is not fully understood. However, it has been suggested that this compound may work by inhibiting certain enzymes or proteins in the body.
Biochemical and Physiological Effects:
Studies have shown that N-{3-(1,3-benzodioxol-5-yl)-2-[(5-bromo-2-furoyl)amino]acryloyl}glycine has several biochemical and physiological effects. This compound has been found to have antioxidant properties and may help protect cells from oxidative stress. It has also been found to have anti-inflammatory properties and may help reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-{3-(1,3-benzodioxol-5-yl)-2-[(5-bromo-2-furoyl)amino]acryloyl}glycine in lab experiments is its fluorescent properties. This compound can be used as a fluorescent probe in biological imaging, making it useful in studying cellular processes. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for the study of N-{3-(1,3-benzodioxol-5-yl)-2-[(5-bromo-2-furoyl)amino]acryloyl}glycine. One direction is to further study its mechanism of action and identify its target proteins or enzymes. Another direction is to explore its potential as a therapeutic agent in the treatment of various diseases. Additionally, this compound could be modified to improve its properties or develop new derivatives with unique properties.
Métodos De Síntesis
The synthesis of N-{3-(1,3-benzodioxol-5-yl)-2-[(5-bromo-2-furoyl)amino]acryloyl}glycine involves several steps. The first step involves the synthesis of the intermediate compound 2-(5-bromo-2-furoylamino)-3-(1,3-benzodioxol-5-yl)acrylonitrile. This intermediate is then reacted with glycine to form the final product N-{3-(1,3-benzodioxol-5-yl)-2-[(5-bromo-2-furoyl)amino]acryloyl}glycine.
Aplicaciones Científicas De Investigación
N-{3-(1,3-benzodioxol-5-yl)-2-[(5-bromo-2-furoyl)amino]acryloyl}glycine has been found to have potential applications in various fields of scientific research. It has been studied for its use as a fluorescent probe in biological imaging. This compound has also been studied for its use in the development of new drugs and therapies.
Propiedades
IUPAC Name |
2-[[(E)-3-(1,3-benzodioxol-5-yl)-2-[(5-bromofuran-2-carbonyl)amino]prop-2-enoyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O7/c18-14-4-3-12(27-14)17(24)20-10(16(23)19-7-15(21)22)5-9-1-2-11-13(6-9)26-8-25-11/h1-6H,7-8H2,(H,19,23)(H,20,24)(H,21,22)/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXWCIXQVJLTWEB-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C(C(=O)NCC(=O)O)NC(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C(\C(=O)NCC(=O)O)/NC(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2E)-3-(1,3-benzodioxol-5-yl)-2-{[(5-bromofuran-2-yl)carbonyl]amino}prop-2-enoyl]glycine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-(diphenylmethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5300054.png)
![1-[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-(pyridin-2-ylmethyl)methanamine](/img/structure/B5300061.png)
![1-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}prolinamide](/img/structure/B5300074.png)

![4-[(3-methylisoxazol-5-yl)methyl]-7-(2-methylphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5300086.png)

![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isopropoxybenzoyl)-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5300111.png)
![N-methyl-3-(1H-tetrazol-1-yl)-N-[2-(trifluoromethyl)benzyl]propanamide](/img/structure/B5300118.png)
![5-({3-[(4-fluorophenyl)amino]-1-piperidinyl}methyl)-N-methyl-2-furamide dihydrochloride](/img/structure/B5300121.png)
![N-cyclopropyl-2,4-difluoro-3-methoxy-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B5300132.png)
![1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-(2-methoxyphenyl)-2-methylpiperazine](/img/structure/B5300138.png)
![2-methyl-4-(4-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5300143.png)
![3-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(2-thienyl)-2-propen-1-one](/img/structure/B5300154.png)
